1-(5-Bromopyridin-2-yl)cyclopropanamine
Overview
Description
1-(5-Bromopyridin-2-yl)cyclopropanamine is a chemical compound with the molecular formula C8H9BrN2 and a molecular weight of 213.07 . It is categorized under Pyridines .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES notation: C1CC1(C2=NC=C(C=C2)Br)N . The InChI code for this compound is 1S/C8H9BrN2/c9-6-1-2-7(11-5-6)8(10)3-4-8/h1-2,5H,3-4,10H2 .Physical and Chemical Properties Analysis
This compound is a solid substance . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.Scientific Research Applications
Polymer Functionalization
- Combining Atom Transfer Radical Polymerization and Click Chemistry : This research outlines a method for preparing well-defined functional polymers with diverse chain-end functionalities. It involves the transformation of bromine chain ends of polystyrene into various functional groups using a two-step pathway, including a substitution and a "click" cycloaddition catalyzed by copper bromide. This process is important for advancing polymer functionalization techniques (Lutz, Börner & Weichenhan, 2005).
Synthesis of New Compounds
- Synthesis of N-cyclopropanecarboxyl-N′-pyridin-2-yl Thiourea Derivatives : The study focuses on creating new compounds using cyclopropanecarboxylic acid. These compounds demonstrated promising herbicidal and fungicidal activities, highlighting the potential of using cyclopropane derivatives in agriculture (Tian, Song, Wang & Liu, 2009).
DNA Replication Detection
- Detection of DNA Replication : Monoclonal antibodies specific for 5-bromodeoxyuridine have been developed for detecting low levels of DNA replication. This research is crucial for understanding cellular processes at a molecular level (Gratzner, 1982).
Spectroscopic and Redox Properties
- Copper(I) Complexes with Bidentate Iminopyridine Ligands : This research investigates the spectroscopic and redox properties of copper(I) complexes with iminopyridine ligands, including cyclopropylpyridin-2-ylmethyleneamine. Such studies contribute to our understanding of the chemical and physical properties of these complexes, which can have various applications in material science and catalysis (Massa, Dehghanpour & Jahani, 2009).
Antiviral Activity
- Methylenecyclopropane Analogues of Nucleosides : This study focuses on the synthesis and evaluation of methylenecyclopropane analogues of nucleosides for antiviral activity. The findings are significant for the development of new antiviral drugs (Zhou et al., 2004).
Synthesis Strategies
Synthesis of Imidazo[1,2-a]pyridines : This paper reviews various strategies for synthesizing imidazopyridine scaffolds, highlighting their importance in medicinal chemistry and material science (Bagdi, Santra, Monir & Hajra, 2015).
Synthesis of Bromocyclopropylpyridines via the Sandmeyer Reaction : The study presents optimal conditions for the Sandmeyer reaction, leading to the synthesis of bromo and chlorocyclopropylpyridines, which are valuable building blocks in chemistry (Striela et al., 2017).
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)cyclopropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-6-1-2-7(11-5-6)8(10)3-4-8/h1-2,5H,3-4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXOCGMUISIQHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=C(C=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50723434 | |
Record name | 1-(5-Bromopyridin-2-yl)cyclopropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50723434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944718-22-3 | |
Record name | 1-(5-Bromopyridin-2-yl)cyclopropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50723434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.